4-Methylquinolin-5-amine
Overview
Description
4-Methylquinolin-5-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amine group at the 5-position and a methyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Methylquinolin-5-amine, like other quinoline derivatives, primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The binding energy with these proteins is relatively low, indicating a strong interaction . This interaction results in changes in the pathway, affecting the balance between apoptosis and cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to increased apoptosis and decreased cell proliferation, which is beneficial in the treatment of cancers .
Pharmacokinetics
This suggests that the compound has suitable bioavailability for therapeutic use .
Result of Action
The result of this compound’s action is the inhibition of the PI3K/AKT/mTOR pathway, leading to increased apoptosis and decreased cell proliferation . In a non-small cell lung cancer cell line, A549, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-5-amine typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing an active methylene group. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methyl and amine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylquinolin-5-nitroso or 4-methylquinolin-5-nitro derivatives.
Reduction: Formation of 4-methyl-1,2,3,4-tetrahydroquinolin-5-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Methylquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Exhibits potent antibacterial and antifungal activity.
Uniqueness
4-Methylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the 4-position and an amine group at the 5-position makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-methylquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSWMEOYZKDHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=CC=CC(=C12)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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